molecular formula C9H7BO4 B13464862 (5-formyl-1-benzofuran-2-yl)boronic acid CAS No. 1182345-30-7

(5-formyl-1-benzofuran-2-yl)boronic acid

Cat. No.: B13464862
CAS No.: 1182345-30-7
M. Wt: 189.96 g/mol
InChI Key: AMSLZNVBBOCICQ-UHFFFAOYSA-N
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Description

(5-formyl-1-benzofuran-2-yl)boronic acid is an organoboron compound that features a benzofuran ring with a formyl group at the 5-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(5-formyl-1-benzofuran-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for Suzuki-Miyaura coupling .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzofuran derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-formyl-1-benzofuran-2-yl)boronic acid is unique due to the presence of both the formyl and boronic acid groups on a benzofuran ring. This combination of functional groups provides unique reactivity and binding properties that are not found in other similar compounds .

Biological Activity

(5-formyl-1-benzofuran-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H7BO4C_9H_7BO_4 and features a benzofuran moiety with a formyl group at the 5-position. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, which is crucial for its biological interactions.

Boronic acids, including this compound, are recognized for their role in enzyme inhibition, particularly in proteasome activity. The unique structure of this compound allows it to selectively bind to specific biological targets, potentially modulating cellular pathways involved in cancer progression and apoptosis .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can reduce the viability of various cancer cell lines while maintaining the viability of healthy cells. For example, compounds structurally similar to this compound demonstrated selective toxicity towards breast cancer cells, suggesting a potential application in targeted cancer therapies .

Antimicrobial Properties

Studies have also explored the antimicrobial effects of this compound against various pathogens. For instance, it has shown effectiveness against both bacterial and fungal microorganisms, with inhibition zones ranging from 7 to 13 mm in diameter depending on the microbial species tested . This suggests potential applications in treating infections caused by resistant strains.

Research Findings and Case Studies

Study Findings
Anticancer Study In vitro tests indicated that this compound significantly decreased cell viability in prostate cancer cells while preserving healthy cell viability .
Antimicrobial Activity The compound was effective against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing promise as an antimicrobial agent .
Enzyme Inhibition Exhibited moderate inhibition of acetylcholinesterase and high inhibition of butyrylcholinesterase, indicating potential for neurological applications .

Comparative Analysis with Similar Compounds

The following table compares this compound with other boronic acids that share structural similarities:

Compound Name Structure Features Notable Activity
5-Fluoro-2-furanylboronic acidFluorine substitution on furanAnticancer properties
2-Benzofuranylboronic acidBenzofuran without formyl groupUsed in Suzuki coupling
BortezomibBoronate ester linked to peptideProteasome inhibitor used in cancer therapy

This comparison highlights how variations in substituents can influence biological activity and synthetic utility within the boronic acid class.

Properties

CAS No.

1182345-30-7

Molecular Formula

C9H7BO4

Molecular Weight

189.96 g/mol

IUPAC Name

(5-formyl-1-benzofuran-2-yl)boronic acid

InChI

InChI=1S/C9H7BO4/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-5,12-13H

InChI Key

AMSLZNVBBOCICQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)C=O)(O)O

Origin of Product

United States

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